benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate
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Overview
Description
CAY10748 is a chemical compound known for its role as an agonist of the stimulator of interferon genes (STING). It has a molecular formula of C30H37N7O6 and a molecular weight of 591.66 g/mol . This compound is primarily used in scientific research due to its ability to activate the STING pathway, which is crucial in the immune response .
Preparation Methods
The synthesis of CAY10748 involves several steps, starting with the preparation of amidobenzimidazole derivatives. The synthetic route typically includes the following steps :
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Amidation: The benzimidazole core is then subjected to amidation reactions to introduce the amide functional group.
Functionalization: Further functionalization of the benzimidazole derivatives is carried out to obtain the final product, CAY10748.
Chemical Reactions Analysis
CAY10748 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CAY10748 may result in the formation of oxidized derivatives with altered functional groups .
Scientific Research Applications
CAY10748 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the STING pathway and its activation mechanisms.
Mechanism of Action
CAY10748 exerts its effects by activating the STING pathway. It binds to the STING protein, leading to its phosphorylation at the serine in position 366. This activation triggers a cascade of downstream signaling events, including the phosphorylation of TBK1 and interferon regulatory factor 3 (IRF3). These events result in the increased secretion of interferon-beta and other cytokines such as chemokine (C-X-C motif) ligand 10 and interleukin-6 .
Comparison with Similar Compounds
CAY10748 is unique among STING agonists due to its high potency and specificity. Similar compounds include:
DMXAA: Another STING agonist, but with a different chemical structure and lower potency.
ADU-S100: A cyclic dinucleotide that also activates the STING pathway but has different pharmacokinetic properties.
MK-1454: A small molecule STING agonist with similar applications but distinct structural features.
CAY10748 stands out due to its ability to activate the STING pathway at lower concentrations compared to these similar compounds .
Properties
IUPAC Name |
benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBVVKAQBTDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC(=O)OCC4=CC=CC=C4)C(=CC(=C3)C(=O)N)OCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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